![molecular formula C12H18N2 B13521220 {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine is a compound that features a pyrrolidine ring attached to a phenyl group through a methylene bridge. This structure is significant in medicinal chemistry due to the unique properties conferred by the pyrrolidine ring, which is known for its versatility and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine typically involves the construction of the pyrrolidine ring followed by its attachment to the phenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between maleic anhydride and aromatic amines can yield intermediates that are further cyclized to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances reaction rates and yields. This method is particularly useful for synthesizing pyrrolidine derivatives due to its ability to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It serves as a scaffold for developing new drugs targeting various diseases.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. For instance, docking studies have shown that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, suggesting a potential anticancer mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Compared to these similar compounds, {2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine offers unique properties due to the presence of both the pyrrolidine and phenyl groups. This combination enhances its biological activity and allows for greater structural diversity in drug design .
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
[2-(pyrrolidin-3-ylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10/h1-4,10,14H,5-9,13H2 |
Clé InChI |
RBWPPGOYVOHPPC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC=CC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitropyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13521139.png)
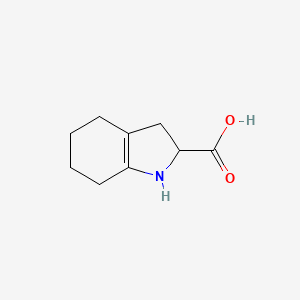


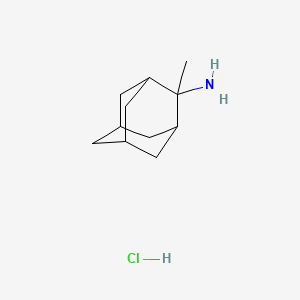
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
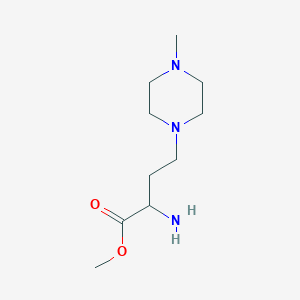

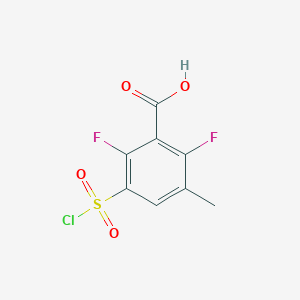
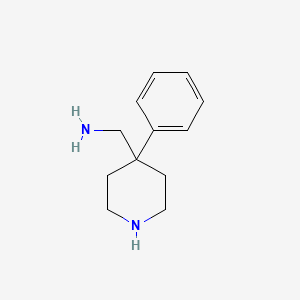
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
